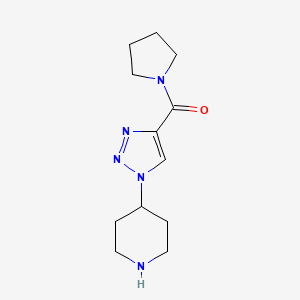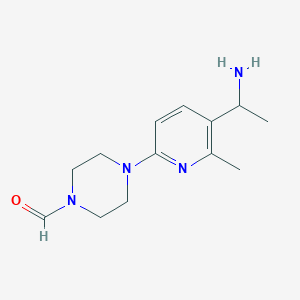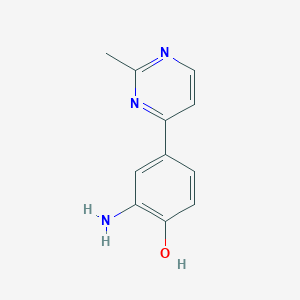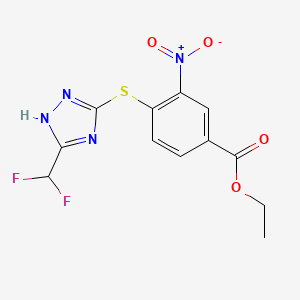
(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a combination of piperidine, triazole, and pyrrolidine moieties. These structural elements are often found in pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine and Pyrrolidine Rings: These can be introduced through nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Piperidin- oder Pyrrolidinringen.
Reduktion: Reduktionsreaktionen könnten verwendet werden, um den Triazolring zu modifizieren oder Ketonfunktionalitäten zu reduzieren.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können verwendet werden, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen würden von den jeweiligen Bedingungen und Reagenzien abhängen, die verwendet werden, könnten aber verschiedene substituierte Derivate der ursprünglichen Verbindung umfassen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie könnte diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden, insbesondere solcher mit potenzieller pharmakologischer Aktivität.
Biologie
In der biologischen Forschung könnten Derivate dieser Verbindung auf ihre Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren untersucht werden.
Medizin
Anwendungen in der pharmazeutischen Chemie könnten die Entwicklung neuer Medikamente umfassen, insbesondere solcher, die auf neurologische oder psychiatrische Erkrankungen abzielen, da die Piperidin- und Pyrrolidinringe vorhanden sind.
Industrie
In der Industrie könnte diese Verbindung bei der Synthese von Spezialchemikalien oder als Zwischenprodukt bei der Herstellung von Pharmazeutika verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanon würde von seinem spezifischen biologischen Ziel abhängen. Mögliche Mechanismen könnten Folgendes umfassen:
Bindung an Rezeptoren: Die Verbindung könnte als Agonist oder Antagonist an spezifischen Rezeptoren wirken.
Enzyminhibition: Sie könnte die Aktivität bestimmter Enzyme hemmen und damit biochemische Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Potential mechanisms could include:
Binding to Receptors: The compound might act as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanon: Fehlt der Pyrrolidinring.
(1-(Pyrrolidin-4-yl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanon: Die Piperidin- und Pyrrolidinringe sind vertauscht.
Einzigartigkeit
Die einzigartige Kombination aus Piperidin-, Triazol- und Pyrrolidinringen in (1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanon kann besondere pharmakologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C12H19N5O |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
(1-piperidin-4-yltriazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H19N5O/c18-12(16-7-1-2-8-16)11-9-17(15-14-11)10-3-5-13-6-4-10/h9-10,13H,1-8H2 |
InChI-Schlüssel |
CCSSEVMEAPXCTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11788619.png)



![2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11788656.png)

![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)



![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)


